molecular formula C14H10ClN3O3S B2371200 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 108474-82-4

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B2371200
CAS No.: 108474-82-4
M. Wt: 335.76
InChI Key: UHHZMZAGRVWQIA-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10ClN3O3S and a molecular weight of 335.77 g/mol. This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-nitrophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Scientific Research Applications

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is used in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide can be compared with similar compounds such as:

    4-chloro-2-nitrophenol: This compound also contains a chloro and nitro group but differs in its overall structure and reactivity.

    This compound derivatives: Various derivatives can be synthesized by modifying the chloro or nitrophenyl groups, leading to compounds with different properties and applications.

Properties

IUPAC Name

4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-10-3-1-9(2-4-10)13(19)17-14(22)16-11-5-7-12(8-6-11)18(20)21/h1-8H,(H2,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHZMZAGRVWQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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